1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is the central nervous system (CNS) μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .
Mode of Action
This compound functions as an analgesic due to its interaction with the CNS μ-opioid receptor . It acts as an agonist at this receptor, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, it has local anesthetic properties as a result of interaction with sodium channels .
Biochemical Pathways
The compound’s interaction with the μ-opioid receptor affects the pain perception pathway . This interaction inhibits the transmission of pain signals, thereby reducing the perception of pain . The compound’s antishivering effects are thought to result from the activation of k-opioid receptors .
Pharmacokinetics
This compound has 65% first-pass uptake by the lungs with higher plasma protein binding than morphine . Normeperidine, an active metabolite of the compound, has analgesic activity and a potency twice that of the parent compound . Normeperidine has a longer elimination half-life than the parent compound and can accumulate in patients with renal disease, potentially leading to seizures .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pain signal transmission and CNS depression . This results in reduced pain perception and potential antishivering effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s pharmacokinetics can be affected by the patient’s renal function . Accumulation of the compound’s metabolite, normeperidine, can occur in patients with renal disease, potentially leading to seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride typically involves the reaction of 4-phenylpiperidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-Phenylpiperidine: Lacks the methyl and carboxylic acid groups, resulting in different chemical and biological properties.
1-Methylpiperidine: Lacks the phenyl and carboxylic acid groups, leading to different reactivity and applications.
Piperidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Biological Activity
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride (MPPC) is a compound primarily recognized for its role as a precursor to pethidine (meperidine), a potent analgesic. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Target Receptors
MPPC predominantly targets the central nervous system (CNS) μ-opioid receptors, which play a crucial role in pain modulation. Its structural similarity to other opioid analgesics allows it to effectively interact with these receptors, resulting in analgesic effects.
Mode of Action
Upon binding to μ-opioid receptors, MPPC inhibits the transmission of pain signals and induces CNS depression. This mechanism is critical for its application in pain management therapies.
Biochemical Pathways
The interaction with μ-opioid receptors influences several biochemical pathways related to pain perception, including the inhibition of neurotransmitter release involved in nociception.
Pharmacokinetics
MPPC exhibits significant pharmacokinetic properties:
- First-pass metabolism : Approximately 65% first-pass uptake by the lungs.
- Plasma protein binding : Higher than morphine, which may influence its efficacy and duration of action.
- Half-life : Varies based on individual metabolic rates and renal function.
Biological Activity Overview
MPPC has been studied for various biological activities beyond analgesia, including potential neuroprotective effects and interactions with neurotransmitter systems. The following table summarizes its biological activity compared to related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Meperidine | C13H17NO2 | Potent analgesic; μ-opioid receptor agonist |
1-Methyl-4-phenylpiperidine | C13H17N | Base form; less soluble than hydrochloride |
1-Methyl-4-(phenylacetyl)piperidine | C15H19NO2 | Modified structure enhances potency |
1-Methyl-4-(hydroxymethyl)phenylpiperidine | C14H19NO2 | Hydroxymethyl group increases solubility |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of MPPC in various contexts:
- Analgesic Efficacy : A study demonstrated that MPPC derivatives exhibit significant analgesic properties comparable to traditional opioids, suggesting a viable alternative for pain management without the associated risks of dependency .
- Neuroprotective Effects : Research indicates that MPPC may modulate neurotransmitter systems, offering potential neuroprotective benefits in conditions like neurodegenerative diseases .
- Anticancer Activity : Some derivatives of MPPC have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction . For instance, one study reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics .
Properties
IUPAC Name |
1-methyl-4-phenylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBICJZSLNDLMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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